molecular formula C14H26N4O2S3 B598586 Biotinyl Cystamine CAS No. 128915-82-2

Biotinyl Cystamine

Cat. No.: B598586
CAS No.: 128915-82-2
M. Wt: 378.6 g/mol
InChI Key: MFDWNMKIWHKJOW-AKJDGMEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotinyl Cystamine, also known as this compound, is a useful research compound. Its molecular formula is C14H26N4O2S3 and its molecular weight is 378.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Biotinyl Cystamine, also referred to as BC, is a new form of cysteamine, an amino acid, that has been biotinylated . The primary targets of this compound are the oxidative stress and inflammation pathways . It also targets neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .

Mode of Action

This compound interacts with its targets to mitigate oxidative stress and inflammation . It upregulates neuroprotective pathways involving BDNF and Nrf2 signaling . This compound can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in unraveling protein-protein interactions, protein-DNA interactions, and the manipulation of biological pathways . It has served as a valuable tool in scrutinizing cell signaling pathways related to inflammation, and the immune system . The examination of gene expression and the consequences of gene mutations have also benefited from the application of this compound .

Pharmacokinetics

It is known that cysteamine, the decarboxylated derivative of the amino acid cysteine, can traverse the blood-brain barrier . This suggests that this compound may also have the ability to cross this barrier, which is a desirable characteristic for drugs targeting neurodegeneration .

Result of Action

The result of this compound’s action is the mitigation of oxidative stress and inflammation, and the upregulation of neuroprotective pathways . This leads to a decrease in neurodegeneration and neuropsychiatric deficits .

Action Environment

The action environment of this compound is largely within the cell, where it interacts with various proteins and DNA

Biochemical Analysis

Biochemical Properties

Biotinyl Cystamine plays a crucial role in unraveling protein-protein interactions, protein-DNA interactions, and the manipulation of biological pathways . The binding properties of this compound, facilitated by its biotin component, offer an avenue to investigate protein-protein interactions . Moreover, the biotin moiety of BC can form associations with DNA, enabling the study of protein-DNA interactions . Additionally, this compound has the capability to interact with enzymes, allowing for the examination of biological pathway modulation .

Cellular Effects

This compound has served as a valuable tool in scrutinizing cell signaling pathways related to inflammation, and the immune system . The examination of gene expression and the consequences of gene mutations have also benefited from the application of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to interact with enzymes and other biomolecules. It participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome . This mechanism allows this compound to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Both cysteamine and cystamine increase cysteine levels intracellularly in a temporal and dose-dependent manner . As cysteine is a component of glutathione and a potent antioxidant itself, treatment of cells with these aminothiols can mitigate oxidative stress .

Metabolic Pathways

This compound is involved in the BioCH pathway, a crucial aspect of biotin biosynthesis, playing a key role in the formation of the biotin precursor pimeloyl-ACP . Understanding the BioCH pathway is essential for metabolic engineering and synthetic biology efforts aimed at enhancing biotin production in various organisms .

Properties

IUPAC Name

N-[2-(2-aminoethyldisulfanyl)ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDWNMKIWHKJOW-AKJDGMEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676243
Record name N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128915-82-2
Record name N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.